molecular formula C17H21FN2O4 B6662888 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid

1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B6662888
M. Wt: 336.36 g/mol
InChI Key: QJFZRYBITFJECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an acetamido group, a fluorobenzoyl group, and a carboxylic acid group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and solvents that are both efficient and environmentally friendly.

Chemical Reactions Analysis

1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or fluorobenzoyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido and fluorobenzoyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid include:

    1-[(3-Acetamido-4-chlorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid: This compound differs by having a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-[(3-Acetamido-4-methylbenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can lead to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[(3-acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-10-5-7-17(8-6-10,16(23)24)20-15(22)12-3-4-13(18)14(9-12)19-11(2)21/h3-4,9-10H,5-8H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZRYBITFJECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=C(C=C2)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.